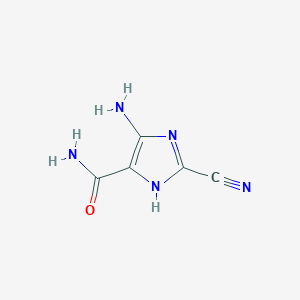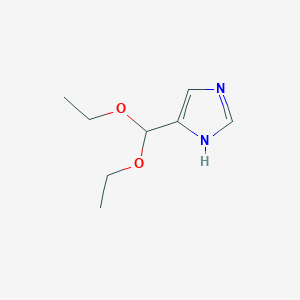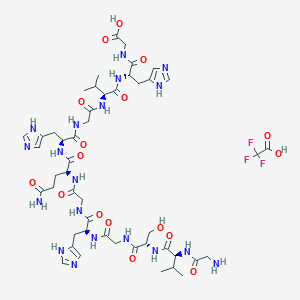
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core, which is often found in biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate likely involves multiple steps, including the formation of the pyrimidine ring, the introduction of the indole moiety, and the attachment of various functional groups. Typical reaction conditions might include:
Formation of the Pyrimidine Ring: This could involve the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the Indole Moiety: This step might require a coupling reaction, such as a Suzuki or Heck reaction.
Functional Group Modifications: Various functional groups can be introduced or modified using standard organic synthesis techniques, such as amide bond formation, sulfonation, and methylation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Ensuring that reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Using methods such as crystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions could be used to alter specific functional groups, such as nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to act as an inhibitor or activator of specific biological pathways.
Industry
In industry, it might be used in the development of new materials or as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other pyrimidine derivatives or molecules with similar functional groups. Examples could include:
Pyrimidine Derivatives: Such as 5-fluorouracil or cytosine.
Indole Derivatives: Such as tryptophan or indomethacin.
Uniqueness
The uniqueness of Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-(3-(phenylsulfonyl)propanamido)phenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties.
Eigenschaften
Molekularformel |
C38H45N7O6S |
|---|---|
Molekulargewicht |
727.9 g/mol |
IUPAC-Name |
propan-2-yl 2-[5-[3-(benzenesulfonyl)propanoylamino]-4-[2-(dimethylamino)ethyl-methylamino]-2-methoxyanilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C38H45N7O6S/c1-25(2)51-37(47)28-23-39-38(42-36(28)29-24-45(6)32-16-12-11-15-27(29)32)41-31-21-30(33(22-34(31)50-7)44(5)19-18-43(3)4)40-35(46)17-20-52(48,49)26-13-9-8-10-14-26/h8-16,21-25H,17-20H2,1-7H3,(H,40,46)(H,39,41,42) |
InChI-Schlüssel |
NEWWHYDSSALEAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)CCS(=O)(=O)C5=CC=CC=C5)N(C)CCN(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)

![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)


![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)


![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)


![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
